4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Description
Properties
IUPAC Name |
4-[5-[2-(4-chlorophenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S.ClH/c1-13-16(7-12-23-15-5-3-14(19)4-6-15)24-17(21-13)18(22)8-2-10-20-11-9-18;/h3-6,20,22H,2,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPRRJUOOWRVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride, with the CAS number 1361111-82-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{19}H_{22}ClN_{3}O_{2}S
- Molecular Weight : 403.4 g/mol
- Structure : The compound features a thiazole ring, an azepane moiety, and a chlorophenoxy group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. AChE inhibitors increase acetylcholine levels in the brain, enhancing cognitive functions .
- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, leading to downstream signaling effects such as increased intracellular calcium ions .
Biological Activity Data
Research has demonstrated the following biological activities associated with this compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 2.7 | |
| Antimicrobial Effects | Varies | |
| Binding Affinity to BSA | High |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the AChE inhibitory activity of various thiazole derivatives, including those similar to our compound. The most potent derivative exhibited an IC50 of 2.7 µM, indicating strong potential for cognitive enhancement applications .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions between this compound and AChE. These studies suggest that the thiazole and azepane moieties play critical roles in binding affinity and specificity .
- Antimicrobial Activity : Preliminary tests indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. The exact mechanism remains under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways .
Scientific Research Applications
Receptor Interaction Studies
Research indicates that compounds similar to 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride often act as ligands for various receptors:
- Cannabinoid Receptors : Preliminary studies suggest potential interaction with CB1 receptors, indicating possible psychoactive effects or therapeutic applications in pain management and anxiety disorders .
- Serotonin Receptors : The compound may also exhibit activity at 5-HT2A receptors, which are implicated in mood regulation and psychotropic effects, making it a candidate for further investigation in psychiatric conditions .
Synthetic Pathways and Derivatives
The synthesis of this compound can lead to the development of derivatives that may enhance its pharmacological profile. For instance:
- Analog Synthesis : Modifications to the thiazole or azepane structures could yield analogs with improved receptor selectivity or reduced side effects, thus broadening their therapeutic potential .
Neuropharmacological Research
Given its structural characteristics, this compound could be explored for neuropharmacological applications:
- Cognitive Enhancement : Analogous compounds have shown promise in enhancing cognitive functions through modulation of neurotransmitter systems . Further studies could elucidate the cognitive effects of this specific compound.
Toxicology Studies
Understanding the toxicity profile is crucial for any therapeutic application. Current literature emphasizes the need for comprehensive toxicological assessments to evaluate the safety of such compounds:
- Clinical Toxicity Assessment : As noted in various studies, there is a significant gap in understanding the clinical toxicity associated with novel psychoactive substances, including those structurally related to this compound .
Table of Relevant Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Chlorophenyl vs. Fluorophenyl : Replacement of fluorophenyl with chlorophenyl in isostructural compounds (e.g., ) may enhance lipophilicity and alter binding interactions in antimicrobial applications due to chlorine’s larger atomic radius and electronegativity .
- Thiazole Positional Isomerism : The target compound’s thiazol-2-yl group differs from thiazol-4-one derivatives (), which exhibit antitumor activity. This positional shift may redirect biological targets from cancer pathways to microbial enzymes .
- Azepan-4-ol vs. Smaller Heterocycles : The seven-membered azepan ring in the target compound contrasts with piperazine rings in H-series inhibitors () or triazolyl groups in pesticides (). Larger rings may improve membrane permeability but reduce metabolic stability .

Pharmacological Activity Comparison
Table 2: Activity Profiles of Related Compounds
Key Insights :
- The azepan-4-ol group’s hydroxyl moiety may facilitate hydrogen bonding with microbial targets, similar to triazole-based antifungals () .
- Thiazole rings in antimicrobial compounds () often interact with bacterial enzymes via π-π stacking or hydrophobic interactions, a feature likely retained in the target compound .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison with Analogues
Key Notes:
- The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogues () .
- Higher logP values in triazole pesticides () correlate with stronger membrane penetration but poorer solubility, highlighting a trade-off addressed by the target compound’s salt formulation .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multistep reactions, including thiazole ring formation via cyclization of thiosemicarbazides with chloroacetic acid derivatives under acidic conditions. For example, describes a reflux method using DMF-acetic acid (1:2 v/v) with sodium acetate as a base, achieving high yields for structurally similar thiazolidinones. Key parameters to optimize include:
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole synthesis.
- Catalyst/base : Sodium acetate aids in deprotonation and accelerates cyclization .
- Temperature : Reflux (100–120°C) ensures complete ring closure, as seen in for analogous thiazole derivatives .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer : Use orthogonal analytical techniques:
- Single-crystal X-ray diffraction (SCXRD) : Provides definitive proof of molecular geometry (e.g., used SCXRD with R factor = 0.068 for a thiadiazol-thiazolidinone hybrid) .
- NMR spectroscopy : Compare - and -NMR shifts with computational predictions (e.g., Density Functional Theory) to confirm substituent positions.
- HPLC-MS : Monitor purity (>95%) and detect byproducts, as suggested in for pharmaceutical impurities .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity ( highlights hazards like skin corrosion and aquatic toxicity) .
- Storage : Keep in airtight containers under inert gas (N) to prevent hydrolysis, as chloride-containing thiazoles are moisture-sensitive () .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Apply frameworks from long-term ecotoxicology studies (e.g., ’s INCHEMBIOL project):
- Abiotic degradation : Test hydrolysis/photolysis rates under varying pH and UV conditions.
- Biotic transformation : Use OECD 301B Ready Biodegradability tests with activated sludge.
- Bioaccumulation : Measure logP values via shake-flask experiments and correlate with BCF (bioconcentration factor) models .
Q. How can metabolic stability be assessed in vitro for this compound?
- Methodological Answer :
- Hepatocyte/microsomal assays : Incubate the compound with rat or human liver microsomes ( references LC-MS protocols for spiro-decanone derivatives).
- CYP450 inhibition screening : Use fluorometric assays (e.g., CYP3A4/2D6) to identify metabolic pathways and potential drug–drug interactions .
Q. What strategies mitigate synthetic byproducts during scale-up?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates (e.g., ’s reflux method).
- Design of Experiments (DoE) : Optimize parameters like stoichiometry and mixing efficiency using response surface methodology (RSM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

